molecular formula C14H17NO3 B1589473 1-BOC-5-methoxyindole CAS No. 99275-47-5

1-BOC-5-methoxyindole

Cat. No. B1589473
CAS RN: 99275-47-5
M. Wt: 247.29 g/mol
InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N
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Description

1-BOC-5-methoxyindole, also known as 4-Bromo-N-methyl-5-methoxyindole, is a synthetic indole derivative with a broad range of applications in scientific research. This compound is used in the synthesis of various heterocyclic compounds and has been found to have potential applications in the medical and pharmaceutical industries.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-BOC-5-methoxyindole: serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of the indole moiety into more complex molecules, which is a core structure in many natural products and pharmaceuticals. For example, it can be used to synthesize isocryptolepine alkaloids , which have shown potential in antimalarial and anticancer activities.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid group in 1-BOC-5-methoxyindole reacts with halide-containing compounds to form new C-C bonds, expanding the possibilities for creating diverse organic molecules.

Palladium-Catalyzed Processes

1-BOC-5-methoxyindole: is a reactant in palladium-catalyzed processes . These processes are essential for creating complex molecules in a controlled and efficient manner. The compound’s reactivity under palladium catalysis allows for the preparation of dihalogenated pyrazoles, which are important in the development of pharmaceuticals and agrochemicals.

Modified Pictet-Spengler Reaction

The compound is used in a modified Pictet-Spengler reaction to synthesize related skeletons of the isocryptolepine alkaloid . This reaction is a powerful tool in the construction of complex and diverse heterocycles, which are prevalent in many bioactive natural products.

Safety and Hazards

The compound is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSLGTZFBDZNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474161
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-5-methoxyindole

CAS RN

99275-47-5
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-5-methoxyindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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